3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole
Overview
Description
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole is a complex organic compound that features an indole core structure. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The presence of the piperazine ring and the bromomethoxyphenyl group further enhances its potential pharmacological properties .
Preparation Methods
The synthesis of 3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole typically involves multiple steps. One common approach is to start with the indole core and introduce the piperazine and bromomethoxyphenyl groups through a series of reactions. The synthetic route may involve:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.
Introduction of the Piperazine Ring: This step often involves a Mannich reaction, where the piperazine ring is introduced to the indole core.
Attachment of the Bromomethoxyphenyl Group: This can be done through nucleophilic substitution reactions, where the bromomethoxyphenyl group is attached to the piperazine ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .
Chemical Reactions Analysis
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromomethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Research: The compound is used to investigate various biological pathways and molecular targets, including its effects on specific receptors and enzymes.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole involves its interaction with specific molecular targets. The indole core can bind to various receptors, while the piperazine ring and bromomethoxyphenyl group can modulate the compound’s pharmacokinetic properties . The exact pathways and targets depend on the specific biological activity being investigated, such as inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar compounds to 3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole include other indole derivatives with piperazine rings and substituted phenyl groups. These compounds may have similar biological activities but differ in their specific pharmacological profiles and applications . Examples include:
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O/c1-26-21-7-6-16(12-19(21)22)14-24-8-10-25(11-9-24)15-17-13-23-20-5-3-2-4-18(17)20/h2-7,12-13,23H,8-11,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNIAKXARMRMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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